
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has been shown to have promising results in preclinical studies, and is currently being evaluated in clinical trials.
作用機序
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile works by binding to the active site of BTK, which prevents the enzyme from phosphorylating downstream signaling molecules. This leads to the inhibition of various signaling pathways that are important for cancer cell growth and survival. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anti-cancer effects.
生化学的および生理学的効果
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the inhibition of BTK activity, the inhibition of downstream signaling pathways, the induction of apoptosis, and the suppression of cancer cell proliferation and survival. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile for lab experiments is its selectivity for BTK, which makes it a useful tool for studying the role of this enzyme in cancer cell signaling. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to have good potency and efficacy in preclinical models of cancer, which makes it a promising candidate for further development as a cancer therapy.
One of the limitations of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile for lab experiments is its relatively narrow spectrum of activity, which limits its usefulness for studying other signaling pathways that may be involved in cancer cell growth and survival. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.
将来の方向性
There are several potential future directions for the development of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile as a cancer therapy. One possibility is to explore its use in combination with other targeted therapies or chemotherapy agents, in order to enhance its anti-cancer effects. Another possibility is to investigate its use in specific types of cancer, such as lymphoma or leukemia, where BTK signaling is known to play a key role. Finally, further studies are needed to fully understand the safety and efficacy of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile in humans, and to determine its optimal dosing and administration schedule.
合成法
The synthesis of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile involves a multi-step process that starts with the reaction of tert-butylamine and 2-bromoacetic acid to produce 2-tert-butylacetamide. This compound is then reacted with thiosemicarbazide to yield 2-tert-butyl-1,3-thiazole-4-carboxamide. The final step involves the reaction of 2-tert-butyl-1,3-thiazole-4-carboxamide with 4,4-difluoro-2-pyrrolidinone-2-carbonitrile to produce 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile.
科学的研究の応用
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells. This compound has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that promote cancer cell growth and survival.
特性
IUPAC Name |
1-(2-tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3OS/c1-12(2,3)11-17-9(6-20-11)10(19)18-7-13(14,15)4-8(18)5-16/h6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKWDUGPOFOPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C(=O)N2CC(CC2C#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)
![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2986416.png)
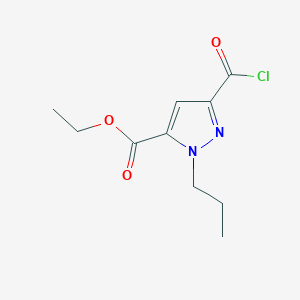
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2986421.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986423.png)
![5-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2986424.png)
![methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2986425.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2986426.png)
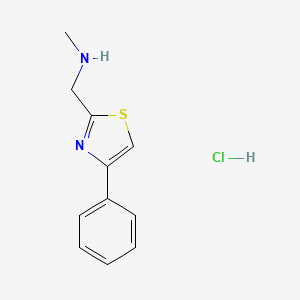
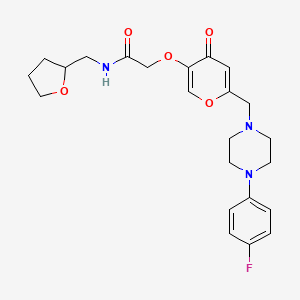
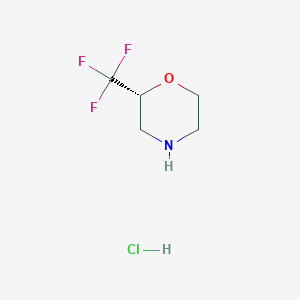
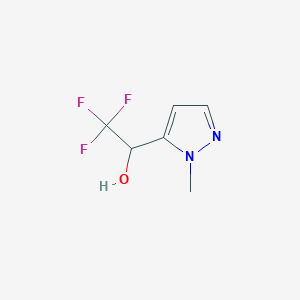
![5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide](/img/structure/B2986434.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)